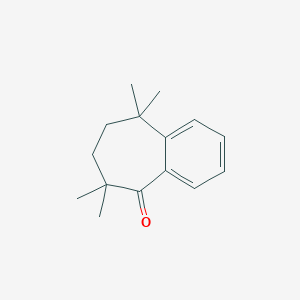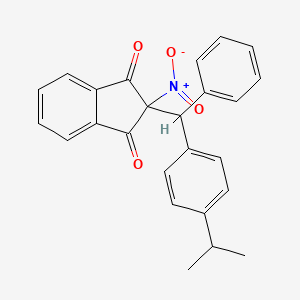
2,2'-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride is a complex organic compound with the molecular formula C14H16F2N2O5S2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also features sulfonyl fluoride groups, which are known for their reactivity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-methyl-1-phenyl-5-pyrazolone.
Introduction of the Sulfonyl Fluoride Groups: The pyrazolone derivative is then reacted with ethane sulfonyl fluoride under basic conditions to introduce the sulfonyl fluoride groups at the 4,4’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dihydropyrazoles.
Hydrolysis Products: Sulfonic acids.
Aplicaciones Científicas De Investigación
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride groups. These groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The pyrazole ring may also interact with specific molecular targets, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl chloride
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl bromide
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl iodide
Uniqueness
The uniqueness of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride lies in the presence of sulfonyl fluoride groups, which are highly reactive and can form stable covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C14H16F2N2O5S2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-[4-(2-fluorosulfonylethyl)-3-methyl-5-oxo-1-phenylpyrazol-4-yl]ethanesulfonyl fluoride |
InChI |
InChI=1S/C14H16F2N2O5S2/c1-11-14(7-9-24(15,20)21,8-10-25(16,22)23)13(19)18(17-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clave InChI |
NKNMJZMXMKUKCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1(CCS(=O)(=O)F)CCS(=O)(=O)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)




![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)


![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)
